molecular formula C11H7ClN4O B13382525 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one

8-(4-Chlorophenyl)-3,7-dihydropurin-6-one

Cat. No.: B13382525
M. Wt: 246.65 g/mol
InChI Key: PBYHKKGJPXTYFL-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-3,7-dihydropurin-6-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine core substituted with a 4-chlorophenyl group, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Properties

Molecular Formula

C11H7ClN4O

Molecular Weight

246.65 g/mol

IUPAC Name

8-(4-chlorophenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H7ClN4O/c12-7-3-1-6(2-4-7)9-15-8-10(16-9)13-5-14-11(8)17/h1-5H,(H2,13,14,15,16,17)

InChI Key

PBYHKKGJPXTYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one typically involves the condensation of appropriate purine derivatives with 4-chlorophenyl reagents. One common method includes the use of 4-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with a halogenated purine precursor . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-(4-Chlorophenyl)-3,7-dihydropurin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with nucleic acids, affecting cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 8-Phenyl-3,7-dihydropurin-6-one
  • 8-(4-Methylphenyl)-3,7-dihydropurin-6-one
  • 8-(4-Fluorophenyl)-3,7-dihydropurin-6-one

Comparison: 8-(4-Chlorophenyl)-3,7-dihydropurin-6-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific research and therapeutic applications .

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